6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound that features a piperidine ring, a fluoromethyl group, and a tetrahydroquinolinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by sulfonylation and fluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the piperidine ring or other functional groups.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-{[4-(Trifluoromethyl)piperidin-1-yl]sulfonyl}indoline-2,3-dione: This compound shares a similar piperidine and sulfonyl structure but differs in its core scaffold and fluorination pattern.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another fluorinated piperidine derivative with distinct biological activities.
Uniqueness
6-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H19FN2O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-[4-(fluoromethyl)piperidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H19FN2O3S/c16-10-11-5-7-18(8-6-11)22(20,21)13-2-3-14-12(9-13)1-4-15(19)17-14/h2-3,9,11H,1,4-8,10H2,(H,17,19) |
InChI Key |
WIUBYWXXFMTWDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
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